((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone
Description
This compound features an 8-azabicyclo[3.2.1]octane core substituted with a pyrazole group at the 3-position and a chroman-2-yl methanone group at the 8-position. The bicyclic scaffold is common in medicinal chemistry due to its conformational rigidity, which enhances target binding specificity.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-20(19-9-6-14-4-1-2-5-18(14)25-19)23-15-7-8-16(23)13-17(12-15)22-11-3-10-21-22/h1-5,10-11,15-17,19H,6-9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDVMYWJRSGIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3CCC4=CC=CC=C4O3)N5C=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases.
Mode of Action
The compound interacts with its targets, JAK1 and JAK2, through a process called ubiquitination and degradation. This process is mediated by E3 ligase, which is part of the protein degradation targeting chimeras (PROTACs) that the compound is based on. The compound effectively inhibits the release of pro-inflammatory cytokines by promoting the degradation of JAK.
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . This pathway is involved in the regulation of specific inflammatory genes and adaptive immune responses. By degrading JAK1 and JAK2, the compound significantly inhibits type I, II, and III adaptive immunity.
Pharmacokinetics
It is known that the compound is prepared as a topical formulation, suggesting that it is intended for local application.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Biological Activity
The compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone , identified by its CAS number 2320222-18-0, is a member of a class of compounds known for their diverse biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on recent research findings.
Structural Overview
The compound features a complex structure comprising an azabicyclo framework and a pyrazole moiety, both of which are known to contribute to various biological interactions. The molecular formula is with a molecular weight of 328.4 g/mol.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.4 g/mol |
| Core Structure | 8-Azabicyclo[3.2.1]octane |
| Functional Groups | Pyrazole, Chroman |
Biological Activity
Recent studies have highlighted the biological activity of pyrazole derivatives, including the compound . Pyrazoles are recognized for their anti-inflammatory, analgesic, and neuroprotective properties.
Key Findings
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes and other inflammatory mediators .
- Analgesic Properties : The compound has shown promise in pain modulation, potentially acting on pain receptors and pathways similar to those targeted by established analgesics like celecoxib .
- Neuroprotective Effects : Some studies suggest that compounds with the azabicyclo structure may exhibit neuroprotective properties, possibly through antioxidant mechanisms and inhibition of neuronal apoptosis .
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole-containing compounds:
- Study 1 : A study demonstrated that a related pyrazole compound exhibited significant anti-inflammatory effects in rodent models of arthritis, reducing swelling and pain markers significantly compared to control groups .
- Study 2 : Another investigation focused on the neuroprotective effects of a similar azabicyclo compound in models of neurodegeneration, showing reduced neuronal loss and improved cognitive function metrics .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, these compounds reduce the production of prostaglandins involved in inflammation and pain signaling.
- Modulation of Neurotransmitter Systems : The azabicyclo structure may interact with neurotransmitter systems, enhancing or inhibiting signaling pathways responsible for pain perception and neuroprotection.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
Table 1: Key Structural Differences in Azabicyclo[3.2.1]octane Derivatives
Key Observations :
- Substituent Diversity: The target compound’s chroman-2-yl methanone group distinguishes it from sulfonamide (e.g., compound 38 ) or difluorocyclopropyl (PF-06700841 ) derivatives. Chroman’s aromatic system may enhance CNS penetration compared to aliphatic substituents.
Key Observations :
- Synthetic Accessibility: The target compound’s methanone linkage may require ketone-forming reactions (e.g., Friedel-Crafts acylation), contrasting with sulfonamide or amide couplings in analogs .
- Solubility : Chroman’s hydrophobicity could limit aqueous solubility compared to sulfonamide-containing analogs, necessitating formulation optimization.
Therapeutic Potential and Selectivity
- Kinase Inhibition: PF-06700841’s dual TYK2/JAK1 inhibition (IC₅₀ < 10 nM ) highlights the azabicyclo scaffold’s versatility. The target compound’s pyrazole and chroman groups may favor selectivity for non-kinase targets (e.g., GPCRs or ion channels).
- Neuroactive Potential: Chroman derivatives are associated with serotonin receptor modulation. Structural similarity to 8-methyl-8-azabicyclo[3.2.1]octan-3-yl esters () suggests possible CNS activity .
Q & A
Q. What are the optimal synthetic routes for ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone, and how can purity be maximized?
The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the azabicyclo[3.2.1]octane core via [3+2] cycloaddition or ring-closing metathesis .
- Step 2 : Introduction of the pyrazole moiety using nucleophilic substitution under controlled pH (6.5–7.5) and anhydrous conditions .
- Step 3 : Coupling the chroman-2-yl methanone group via a Friedel-Crafts acylation or Pd-catalyzed cross-coupling .
Purity Optimization : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water) or recrystallization in ethanol/water mixtures .
Q. How can the stereochemical integrity of the bicyclo[3.2.1]octane system be verified during synthesis?
Employ chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane/isopropanol (85:15) to confirm enantiomeric purity . X-ray crystallography is definitive for absolute configuration determination, while NOESY NMR can resolve spatial proximity of protons in the bicyclic framework .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : , , and 2D experiments (HSQC, HMBC) to confirm connectivity of the pyrazole, chroman, and bicyclic amine .
- HRMS : Electrospray ionization (ESI+) to validate molecular formula (e.g., expected [M+H] at m/z 364.4) .
- IR Spectroscopy : Detect carbonyl stretching (~1680 cm) and pyrazole C-N vibrations (~1550 cm) .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate this compound’s interaction with neurotransmitter receptors?
- Target Selection : Prioritize receptors with known affinity for bicyclic amines (e.g., σ-1, dopamine D) .
- Assay Design :
- Radioligand Binding : Use -labeled antagonists (e.g., -haloperidol for σ-1) in competition assays .
- Functional Assays : Measure cAMP inhibition (GPCR activity) or calcium flux (ion channel modulation) in HEK293 cells transfected with target receptors .
- Controls : Include reference agonists/antagonists (e.g., (+)-pentazocine for σ-1) to validate assay sensitivity .
Q. What strategies resolve contradictory data on biological activity across studies (e.g., σ-1 vs. anti-inflammatory activity)?
- Dose-Response Analysis : Test the compound at 0.1 nM–100 µM to identify off-target effects at higher concentrations .
- Selectivity Profiling : Screen against panels of 50+ receptors/enzymes (e.g., CEREP or Eurofins panels) .
- Mechanistic Studies : Use CRISPR-edited cell lines (e.g., σ-1 knockout) to isolate pathways .
Q. How can structure-activity relationships (SAR) guide optimization of this compound for CNS penetration?
Q. What analytical methods validate stability under physiological conditions (pH, temperature)?
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1 M HCl/NaOH (37°C, 24 hrs) and monitor degradation via UPLC-MS .
- Oxidative Stress : Expose to 3% HO to assess susceptibility to radical-mediated breakdown .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for bicyclic amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
